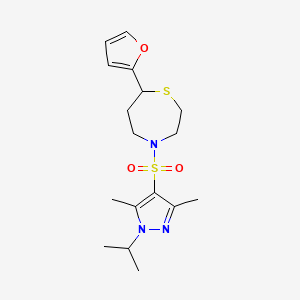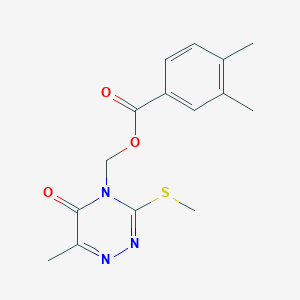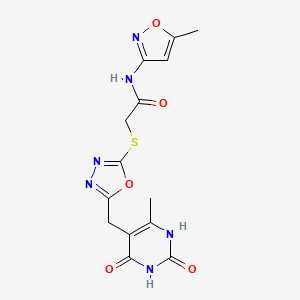![molecular formula C20H17N3O4S2 B2690516 Ethyl 2-[[5-[(4-benzoylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate CAS No. 392318-74-0](/img/structure/B2690516.png)
Ethyl 2-[[5-[(4-benzoylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities . The compound also contains a benzoyl group, which is a common functional group in organic chemistry .
Molecular Structure Analysis
The compound likely has a complex molecular structure due to the presence of multiple functional groups and a heterocyclic ring. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the thiadiazole ring could influence its reactivity .Applications De Recherche Scientifique
Anticonvulsant Properties
This compound has been studied for its potential as an anticonvulsant . Anticonvulsants are medications that prevent or reduce the severity of seizures. In a study, it was found that this compound showed potent anticonvulsant properties. It demonstrated broad-spectrum activity in widely accepted animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice .
Pain Management
The same study also found that this compound was effective in various pain models . It was proven effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice . This suggests that it could potentially be used for pain management in various contexts.
Inhibition of Calcium Currents
The study suggests that the most plausible mechanism of action of this compound involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This could have various implications in the treatment of diseases where calcium channels play a role.
Metabolic Stability
This compound revealed high metabolic stability on human liver microsomes . This is an important property for any potential drug, as it affects how long the drug stays in the body and how it is broken down.
Negligible Hepatotoxicity
The compound showed negligible hepatotoxicity , which means it did not cause damage to the liver. This is a crucial factor in the development of any new drug, as many compounds can have harmful effects on the liver.
Inhibition of Cytochrome P450 Isoforms
The compound showed relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450 compared to reference compounds . Cytochrome P450 enzymes play a crucial role in the metabolism of drugs. Inhibition of these enzymes can lead to increased concentrations of a drug in the body, which can increase the risk of side effects.
Mécanisme D'action
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes at the molecular level that can have therapeutic effects .
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to downstream effects that can have therapeutic benefits .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[[5-[(4-benzoylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S2/c1-2-27-16(24)12-28-20-23-22-19(29-20)21-18(26)15-10-8-14(9-11-15)17(25)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRMFJPOJSLGDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride](/img/structure/B2690434.png)
![1-(4-Methoxy-2-methylphenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2690436.png)


![N-butyl-3-[5-[(3-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2690439.png)
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6,7-dimethylchromen-2-one](/img/structure/B2690441.png)
![Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate](/img/structure/B2690447.png)
![2-{[1-(1-benzothiophen-2-yl)ethyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2690448.png)


![N'-(2,4-dichlorophenyl)-N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methylurea](/img/structure/B2690453.png)
![ethyl 3-(2-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2690454.png)
![5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid](/img/structure/B2690456.png)